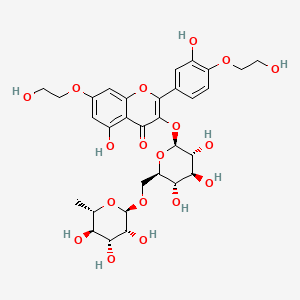
3-Methyl Methcathinone-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl Methcathinone-d3 Hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant properties. It is a deuterated form of 3-Methyl Methcathinone, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is often used in research settings, particularly in the study of neurological and psychoactive substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Methcathinone-d3 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzaldehyde.
Grignard Reaction: Ethylmagnesium bromide is added to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol.
Oxidation: The alcohol is oxidized using pyridinium chlorochromate on silica gel to yield the corresponding ketone.
Bromination: The ketone is then brominated with hydrobromic acid to produce the bromoketone.
Amination: The bromoketone undergoes amination with methylamine to form 3-Methyl Methcathinone.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: 3-Methylbenzaldehyde, 3-Methylbenzoic acid.
Reduction: 3-Methyl Methamphetamine, 3-Methylphenylpropanol.
Substitution: Various substituted phenylpropanones.
Applications De Recherche Scientifique
3-Methyl Methcathinone-d3 Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical chemistry for the study of synthetic cathinones.
Biology: To investigate the effects of synthetic cathinones on biological systems, including their interaction with neurotransmitter transporters.
Medicine: In the study of potential therapeutic applications and toxicological effects of synthetic cathinones.
Industry: Used in the development of new analytical methods and quality control procedures for synthetic cathinones
Mécanisme D'action
3-Methyl Methcathinone-d3 Hydrochloride exerts its effects primarily by inhibiting the reuptake of monoamines, including norepinephrine, dopamine, and serotonin. It acts as a triple releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and potential for abuse .
Comparaison Avec Des Composés Similaires
3-Methyl Methcathinone: The non-deuterated form, with similar stimulant properties.
4-Methyl Methcathinone: Another synthetic cathinone with a different substitution pattern on the aromatic ring.
Mephedrone: A well-known synthetic cathinone with similar psychoactive effects.
Uniqueness: 3-Methyl Methcathinone-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This allows researchers to track the compound’s metabolic pathways and interactions more precisely compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
1329834-37-8 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
216.72 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-4-6-10(7-8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H/i3D3; |
Clé InChI |
RPFQEIQTWQWCQH-FJCVKDQNSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)C(C)NC.Cl |
SMILES isomérique |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC(=C1)C.Cl |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C(C)NC.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrofuro[3,4-b][1,4]dioxine](/img/structure/B3321210.png)
![3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3321217.png)






![3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321255.png)
![(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B3321265.png)
![(2R,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3321273.png)

![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)
